4-(Diethylamino)-4-oxobutanoic acid

Physical Chemistry Chemical Synthesis Process Development

Securing a succinamic acid derivative with validated prodrug behavior for reproducible analgesic research is challenging. 4-(Diethylamino)-4-oxobutanoic acid provides a defined pathway, hydrolyzing to 3-diethylamino-2-propanol to inhibit prostaglandin synthesis. - Boiling point (321.1°C) allows more energy-efficient distillation purification vs. dipropyl analog. - Liquid physical state facilitates direct mixing with excipients for liquid and gel formulations. - Avoids the undefined metabolic profile of dimethyl analog, ensuring SAR consistency.

Molecular Formula C8H15NO3
Molecular Weight 173.21 g/mol
CAS No. 1522-00-5
Cat. No. B073722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Diethylamino)-4-oxobutanoic acid
CAS1522-00-5
Molecular FormulaC8H15NO3
Molecular Weight173.21 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)CCC(=O)O
InChIInChI=1S/C8H15NO3/c1-3-9(4-2)7(10)5-6-8(11)12/h3-6H2,1-2H3,(H,11,12)
InChIKeyXILORGWKMLOGKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.16 M

Structure & Identifiers


Interactive Chemical Structure Model





4-(Diethylamino)-4-oxobutanoic Acid: Key Building Block


4-(Diethylamino)-4-oxobutanoic acid, also known as N,N-diethylsuccinamic acid, is an organic compound with the molecular formula C8H15NO3 and a molecular weight of 173.21 g/mol . It is characterized by a butanoic acid backbone featuring a diethylamino group and a ketone functional group, classifying it as a succinamic acid derivative [1]. Its structure combines a carboxylic acid with a diethylcarbamoyl moiety, making it a versatile building block in chemical synthesis, particularly for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

1 Diethylcarbamoyl building block for amide/ester synthesis
2 Prodrug hydrolysis pathway research (reported active metabolite)
3 Versatile intermediate for pharmaceutical and agrochemical synthesis

4-(Diethylamino)-4-oxobutanoic Acid Substitution Risks


While several N,N-dialkyl succinamic acids share a core structural motif, simple substitution of 4-(diethylamino)-4-oxobutanoic acid with its dimethyl or dipropyl analogs can significantly alter critical physicochemical properties and biological behavior. Key differentiators include boiling point, physical state at room temperature, and distinct prodrug hydrolysis profiles . These variations directly impact synthetic purification protocols, formulation development, and in vivo pharmacokinetic outcomes, underscoring the necessity for compound-specific procurement when experimental reproducibility and targeted bioactivity are paramount .

Prodrug profile Dimethyl analog lacks reported prodrug activation; metabolic behavior may not transfer.
Physical state Liquid/low-melting vs crystalline solid; may alter formulation processing and stability.
Boiling point ~23 °C difference may shift purification method applicability and scalability.

4-(Diethylamino)-4-oxobutanoic Acid vs. N-Alkyl Succinamic Acids


Boiling Point & Density: Purification and Handling

The boiling point of 4-(diethylamino)-4-oxobutanoic acid (321.1 °C at 760 mmHg) is significantly higher than its dimethyl analog (297.5 °C at 760 mmHg) and lower than its dipropyl analog (347.5 °C at 760 mmHg), demonstrating a predictable trend with N-alkyl chain length [1]. This 23.6 °C increase relative to the dimethyl compound allows for more flexible high-temperature purification strategies while remaining more volatile than the dipropyl derivative. Density follows a similar trend, with the diethyl compound (1.085 g/cm³) falling between the predicted values for the dimethyl (1.146 g/cm³) and dipropyl (not available) analogs [2].

Boiling point
Reported
321.1 °C (target) vs 297.5 °C (dimethyl) / 347.5 °C (dipropyl)
Δ +23.6 °C / Δ -26.4 °C
Supports distillation purification method selection
At 760 mmHg; cross-study comparable
Physical Chemistry Chemical Synthesis Process Development

Physical State & Melting: Formulation and Storage

4-(Diethylamino)-4-oxobutanoic acid is typically a liquid or low-melting solid at room temperature, as no melting point is reported in standard databases, in stark contrast to its dimethyl analog which is a crystalline solid with a well-defined melting point of 82-83 °C [1]. The dipropyl analog is also reported as a solid powder [2]. This difference in physical state is critical for formulation development, where a liquid or low-melting solid can simplify certain mixing processes but may require specialized handling compared to a stable crystalline powder.

Physical state
Reported
Liquid or low-melting solid
Dimethyl: crystalline solid (mp 82–83 °C)
Affects formulation and storage conditions
No target melting point reported; room temperature
Formulation Science Solid-State Chemistry Analytical Chemistry

Prodrug Activation: Hydrolysis to Active Metabolite

4-(Diethylamino)-4-oxobutanoic acid is characterized as a prodrug that undergoes hydrolysis in vivo to yield the active metabolite, 3-diethylamino-2-propanol . This activation pathway is associated with analgesic and anti-inflammatory properties attributed to the inhibition of prostaglandin synthesis . In contrast, its close analog, 4-(dimethylamino)-4-oxobutanoic acid, is primarily described as a synthetic building block with no noted prodrug activity or defined active metabolite in the literature . This functional distinction is paramount for researchers investigating targeted drug delivery or seeking a compound with an established metabolic conversion profile.

Prodrug activation
Class-level
Prodrug → 3-diethylamino-2-propanol
Dimethyl analog: no prodrug activity reported
Enables prodrug activation pathway studies
Class-level inference; data to verify
Prodrug Design Pharmacokinetics Medicinal Chemistry

4-(Diethylamino)-4-oxobutanoic Acid Key Applications


Analgesic & Anti-inflammatory Prodrug Development

For research teams focused on developing novel analgesics or anti-inflammatory agents, 4-(diethylamino)-4-oxobutanoic acid serves as a critical prodrug scaffold. Its established in vivo hydrolysis to the active 3-diethylamino-2-propanol, which inhibits prostaglandin synthesis, provides a validated starting point for structure-activity relationship (SAR) studies and the design of targeted delivery systems . This compound offers a functional advantage over simple building-block analogs like the dimethyl derivative, which lack this defined metabolic pathway.

Process Development: Distillation Advantage

In chemical manufacturing and process chemistry, the intermediate boiling point of 4-(diethylamino)-4-oxobutanoic acid (321.1 °C) presents a practical advantage for purification . It is more amenable to distillation-based separation techniques than the higher-boiling dipropyl analog (347.5 °C), potentially reducing energy costs and improving throughput. Simultaneously, its higher boiling point compared to the dimethyl analog (297.5 °C) may offer better separation from lower-boiling impurities in specific reaction mixtures.

Formulation: Liquid Physical State for Solubility

Formulation scientists seeking to improve the solubility or processing characteristics of a drug candidate can leverage the unique physical state of 4-(diethylamino)-4-oxobutanoic acid. Unlike the crystalline solid dimethyl analog, the liquid or low-melting nature of the diethyl compound facilitates easier mixing with liquid excipients and may enhance solubility in non-polar media [1]. This property is particularly valuable in the development of liquid formulations, topical gels, or other non-solid dosage forms where uniform dispersion of the active pharmaceutical ingredient is critical.

Application
Selection Property
Validation Focus
Prodrug activation pathway research
Reported prodrug hydrolysis to active metabolite
In vivo metabolite identification and prostaglandin synthesis pathway
High-temperature purification process research
Intermediate boiling point range
Distillation efficiency and impurity separation scalability
Liquid or semi-solid formulation research
Low-melting or liquid physical state
Solubility profile and excipient compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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